molecular formula C15H26O6P2 B3243302 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne CAS No. 155801-23-3

4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne

Cat. No. B3243302
CAS RN: 155801-23-3
M. Wt: 364.31 g/mol
InChI Key: NMWKQVANFLAVTL-UHFFFAOYSA-N
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Description

4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne, also known as BDPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BDPH is a diacetylene derivative that contains two phosphorus atoms in its structure, making it a unique and interesting molecule.

Scientific Research Applications

4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been used as a building block for the synthesis of functionalized polymers and dendrimers. In nanotechnology, 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been used as a precursor for the synthesis of carbon nanotubes and graphene. In biomedicine, 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging biological systems.

Mechanism of Action

4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne is a reactive molecule that can undergo polymerization and crosslinking reactions in the presence of UV light or heat. The mechanism of action of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne as an anti-cancer agent is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has also been shown to have antibacterial and antifungal activity, which may be related to its ability to disrupt cell membranes.
Biochemical and Physiological Effects:
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study as a potential therapeutic agent. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma cells. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne in lab experiments is its ease of synthesis and purification. 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne in lab experiments is its sensitivity to UV light and heat, which can cause it to polymerize or crosslink prematurely.

Future Directions

There are several future directions for research on 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne. One area of interest is the development of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne-based materials for use in electronic and optical devices. Another area of interest is the study of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne and its effects on biological systems.

properties

IUPAC Name

4,4-bis(diethoxyphosphoryl)hepta-1,6-diyne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6P2/c1-7-13-15(14-8-2,22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h1-2H,9-14H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKQVANFLAVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC#C)(CC#C)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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